molecular formula C24H26ClN3O5 B2958720 methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896386-34-8

methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Cat. No. B2958720
CAS RN: 896386-34-8
M. Wt: 471.94
InChI Key: SJYZIDGIBTVWTA-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities . The presence of the 2-chlorophenyl ethylamino group and the hexyl group attached to the quinazoline core suggests that this compound may have unique properties compared to other quinazoline derivatives.

Scientific Research Applications

Chemical Synthesis and Characterization

Research on compounds structurally related to methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate has primarily focused on chemical synthesis and characterization. These studies explore the synthesis pathways and structural properties of related quinazoline derivatives.

  • Synthesis Techniques : Studies demonstrate various methods to synthesize quinazoline derivatives, including rearrangements and reactions with different chemical agents. For example, Azizian et al. (2000) discussed the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones, a process involving key intermediates similar to the compound (Azizian et al., 2000).

  • Characterization and Properties : Chemical studies often include the characterization of these compounds using various techniques. For instance, Elkanzi et al. (2020) conducted a study on the design, fabrication, and optical characterizations of pyrimidine fused quinolone carboxylate moiety, providing insights into the optical properties of such compounds (Elkanzi et al., 2020).

  • Derivative Synthesis : Research also extends to the synthesis of derivatives of quinazoline compounds, highlighting the chemical versatility and potential applications in different fields. For instance, Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, a study that exemplifies the exploration of biological activities of these derivatives (Deady et al., 2003).

Potential Applications in Biomedical Fields

While direct studies on this compound may not be extensive, related compounds have been explored for potential biomedical applications.

  • Cytotoxic Activity : Some quinazoline derivatives have been investigated for their cytotoxic properties, potentially useful in the development of anticancer agents. The study by Deady et al. (2003) on carboxamide derivatives is a pertinent example, where compounds displayed potent cytotoxicity against various cancer cell lines (Deady et al., 2003).

  • Antimicrobial and Larvicidal Activities : Quinazoline derivatives have also been examined for antimicrobial and larvicidal activities. Rajanarendar et al. (2010) synthesized compounds that exhibited significant antibacterial, antifungal, and mosquito larvicidal activities (Rajanarendar et al., 2010).

  • Optical and Electronic Applications : Some studies indicate potential applications of quinazoline derivatives in optoelectronics. Elkanzi et al. (2020) investigated a quinazoline derivative for its optical properties, suggesting its utility in photodiode applications (Elkanzi et al., 2020).

Future Directions

Research into new quinazoline derivatives is ongoing, given their wide range of biological activities . This compound, with its unique combination of functional groups, could be an interesting subject for future study.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate' involves the condensation of 2-amino-2-(2-chlorophenyl)ethanol with 3-(2,4-dioxo-1,3-dihydroquinazolin-7-yl)propanoic acid, followed by esterification with methyl chloroformate and subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.", "Starting Materials": [ "2-amino-2-(2-chlorophenyl)ethanol", "3-(2,4-dioxo-1,3-dihydroquinazolin-7-yl)propanoic acid", "methyl chloroformate", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-2-(2-chlorophenyl)ethanol with 3-(2,4-dioxo-1,3-dihydroquinazolin-7-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1,3-dihydroquinazoline-7-carboxylic acid.", "Step 2: Esterification of the intermediate with methyl chloroformate in the presence of a base such as triethylamine to form the methyl ester intermediate.", "Step 3: Reduction of the methyl ester intermediate with sodium borohydride in the presence of a solvent such as methanol to form the final product, methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate.", "Step 4: Purification of the final product by column chromatography using a suitable stationary phase and eluent system." ] }

CAS RN

896386-34-8

Molecular Formula

C24H26ClN3O5

Molecular Weight

471.94

IUPAC Name

methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C24H26ClN3O5/c1-33-23(31)17-10-11-18-20(15-17)27-24(32)28(22(18)30)14-6-2-3-9-21(29)26-13-12-16-7-4-5-8-19(16)25/h4-5,7-8,10-11,15H,2-3,6,9,12-14H2,1H3,(H,26,29)(H,27,32)

InChI Key

SJYZIDGIBTVWTA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=CC=C3Cl

solubility

not available

Origin of Product

United States

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